チオシアン酸コバルト(II)

説明

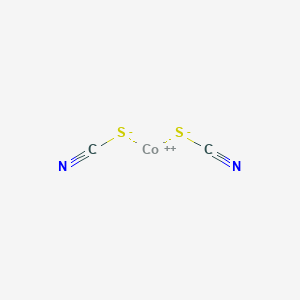

Cobaltous thiocyanate is a chemical complex that forms when cobalt interacts with thiocyanate ions. It is known for its distinctive color changes and is used in various applications, including catalysis and detection of certain substances.

Synthesis Analysis

The synthesis of cobaltous thiocyanate complexes can be achieved through various methods. For instance, cobalt forms a colored complex with triisooctylamine and thiocyanate in carbon tetrachloride, suggesting a potential route for synthesis . Additionally, reactions involving cobalt(II) thiocyanate with different ligands, such as 3-methylpyridine, under specific conditions lead to the formation of new cobalt thiocyanato coordination compounds .

Molecular Structure Analysis

The molecular structure of cobaltous thiocyanate complexes has been extensively studied. Mononuclear cobalt(II)thiocyanate complexes have been characterized, revealing a distorted octahedral geometry with a CoN6 chromophore . Similarly, coordination compounds formed with 3-methylpyridine exhibit discrete complexes with slightly distorted octahedral geometry .

Chemical Reactions Analysis

Cobaltous thiocyanate participates in various chemical reactions. It exhibits catalytic activity towards the oxidation of thiocyanate, which occurs via a two-electron transfer process . In acidic thiocyanate solutions, cobalt(II) and cobalt(III) exhibit a catalytic current, involving the cyclic regeneration of cobalt(II) by the oxidation of electrodeposited metallic cobalt with thiocyanate ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of cobaltous thiocyanate complexes are diverse. For example, the green organic phase formed by the complex with triisooctylamine and thiocyanate has a maximum absorbance at 627.5 nm, and the molar extinction coefficient is 1895 . Thermochromism and switchable paramagnetism have been observed in a cobalt(II) complex in an ionic liquid solution, indicating a reversible change in coordination . The thermal behavior of cobalt thiocyanato coordination polymers has been studied, showing that solvent molecules can be removed, leading to the formation of new phases .

科学的研究の応用

電子工学

チオシアン酸コバルト(II)は、電子工学業界で、単鎖磁性配位錯体を合成するための前駆体として使用されています。 これらの錯体は、特定の磁気特性を必要とする電子デバイスの開発に潜在的な用途があります。

医学

医学分野では、チオシアン酸コバルト(II)の誘導体は、磁気共鳴画像法(MRI)や制御された薬物送達システムにおける潜在的な使用について研究されています。 この化合物が配位錯体を形成する能力は、MRIスキャン用の造影剤を作成する上で特に価値があります。

環境科学

環境科学者は、水素結合やπ–πスタッキング相互作用などの非共有結合の研究に、チオシアン酸コバルト(II)を使用しています。 これらの研究は、環境プロセスを理解し、環境修復のための新しい材料を開発するために不可欠です。

材料科学

チオシアン酸コバルト(II)は、ユニークな熱的および磁気的特性を持つ材料を作成するための構成要素として役立ちます。 新しい配位高分子の合成におけるその役割は、材料科学研究を進める上で重要です。

分析化学

この化合物は、コカイン検出のための比色試験であるスコット試験で有名です。 コカインと反応して青色の錯体を形成し、この錯体は物質の存在の定性的指標となります。

触媒

研究者は、触媒活性を示すチオシアン酸コバルト(II)錯体を合成しました。 これらの活性は、有機化学における反応、例えばカルボニル化合物のアニリンとの反応に不可欠です。

農業

農業では、チオシアン酸コバルト(II)は、殺菌剤の合成や植物の成長のための潜在的な微量栄養素としての使用について研究されています。 特定の細菌の窒素固定能力を高める役割も注目されています。

エネルギー貯蔵

チオシアン酸コバルト(II)は、エネルギー貯蔵用途における電気化学的特性について研究されています。 チオシアン酸コバルト(II)を含む金属有機構造体は、バッテリーやスーパーキャパシタの開発において有望です。

作用機序

Target of Action

Cobalt(II) thiocyanate, also known as Cobaltous thiocyanate, is an inorganic compound with the formula Co(SCN)2 . The primary targets of this compound are organic bases, particularly cocaine . It is used in the cobalt thiocyanate test (or Scott test) for detecting cocaine .

Mode of Action

The mode of action of Cobalt(II) thiocyanate involves a color change reaction. When the cobalt thiocyanate reagent is added to cocaine hydrochloride, the surface of the particles turns a bright blue . This color change is interpreted as a positive response indicating the presence of cocaine . The solution changes back to pink upon adding some hydrochloric acid .

Biochemical Pathways

The biochemical pathways involved in the action of Cobalt(II) thiocyanate are primarily related to its interaction with cocaine. The reactions involving cocaine hydrochloride yield a glassy, amorphous blue material . The blue precipitate isolated from reactions involving cocaine hydrochloride is comprised of a comparable ion pair (Hcocaine+)2[Co(SCN)4]2− .

Pharmacokinetics

Its interaction with cocaine and other organic bases suggests that it may have some degree of bioavailability when used in these contexts .

Result of Action

The primary result of the action of Cobalt(II) thiocyanate is the formation of a blue species when it interacts with cocaine . This color change is used as an indicator in the cobalt thiocyanate test for detecting cocaine .

Action Environment

The action of Cobalt(II) thiocyanate can be influenced by environmental factors. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the safety data sheet for Cobalt(II) thiocyanate advises avoiding the generation of dusts , suggesting that the compound’s action, efficacy, and stability may be affected by the presence of dust or other particulate matter in the environment .

Safety and Hazards

将来の方向性

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . This has broad application prospects and is a subject of ongoing research .

特性

IUPAC Name |

cobalt(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CoN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890569 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3017-60-5 | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary analytical application of Cobaltous thiocyanate highlighted in the research?

A1: The research primarily focuses on the use of Cobaltous thiocyanate as a reagent in spectrophotometric determination of certain compounds. Specifically, one study [] details its use in quantifying Pyrilamine maleate (an antihistamine) by forming a colored ion-association product measurable with UV-Vis spectrophotometry. This method leverages the color change upon complex formation to enable quantification.

Q2: Can you elaborate on the interaction between Cobaltous thiocyanate and Pyrilamine maleate in this analytical method?

A2: While the exact mechanism isn't fully elucidated in the provided abstracts, the research suggests that Cobaltous thiocyanate and Pyrilamine maleate form an ion-association complex. This complex likely arises from the interaction between the positively charged Cobaltous ion and negatively charged moieties within the Pyrilamine maleate molecule. This interaction leads to a shift in the electronic environment and consequently, a change in the UV-Vis absorption spectrum, which allows for quantification. []

Q3: Beyond Pyrilamine maleate, is there evidence of Cobaltous thiocyanate's interaction with other compounds?

A3: Yes, research indicates that Cobaltous thiocyanate demonstrates a color reaction with Cocaine. [, ] Although the specific mechanism isn't detailed in the provided abstracts, this suggests a potential for Cobaltous thiocyanate to be employed in analytical techniques for identifying or quantifying Cocaine, similar to its application with Pyrilamine maleate.

Q4: Is there any information available regarding the spectroscopic characteristics of Cobaltous thiocyanate itself?

A4: One study [] specifically investigates the absorption spectrum of potassium cobaltous thiocyanate. This suggests that the compound possesses distinct spectroscopic properties, likely related to the electronic transitions within its structure, which can be further analyzed to understand its behavior in various chemical environments.

Q5: Are there any applications of Cobaltous thiocyanate beyond analytical chemistry?

A5: Research suggests potential applications of Cobaltous thiocyanate in material science. One study [] investigates its use in functionalizing porous poly ionic liquids for ammonia uptake. This highlights the possibility of leveraging Cobaltous thiocyanate's chemical properties for developing materials with specific gas adsorption capabilities.

Q6: What are the implications of the study on Cobaltous thiocyanate functionalized porous poly ionic liquids?

A6: This study demonstrates that the inclusion of Cobaltous thiocyanate significantly enhances the ammonia uptake capacity of the porous poly ionic liquid. [] This finding opens avenues for exploring its use in ammonia capture and storage, which holds significant environmental relevance, especially in mitigating ammonia emissions from various industrial processes.

Q7: Does the research provide any insights into the stability of Cobaltous thiocyanate?

A7: One study [] investigates the stability of the Cobaltous thiocyanate complex in a mixture of ethyl alcohol and water. This suggests that the compound's stability can be influenced by the surrounding solvent environment. Understanding these stability factors is crucial for optimizing its use in various applications, ensuring its efficacy and reliability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)